molecular formula C21H20N4OS B2931366 2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894022-21-0

2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2931366
CAS RN: 894022-21-0
M. Wt: 376.48
InChI Key: DCTCFBUYZFGKHP-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a thiazole ring, and a triazole ring .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through methods such as cyclocondensations of dihydropyrimidine-thiones , or Cu(I) catalyzed [3 + 2] dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The thiazole and triazole rings, in particular, are heterocyclic compounds that contain nitrogen and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the thiazole and triazole rings, as well as the benzamide group. These groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole and triazole rings are known to contribute to the stability of compounds and can engage in a variety of non-covalent bonds with enzymes and receptors .

Scientific Research Applications

Synthesis and Material Science Applications

Novel Water-Soluble Polymers : Research into related benzamide derivatives has led to the development of novel water-soluble polymers with specific properties like thermosensitivity in aqueous solutions. These materials show promise for applications in biomedicine and materials science due to their unique solubility and temperature-responsive behavior (Ryuji Sugi et al., 2006).

Anticancer Activity

Synthesis and Anticancer Evaluation : Derivatives containing thiazole and benzamide structures have been synthesized and evaluated for their anticancer activities. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds (B. Ravinaik et al., 2021).

Supramolecular Chemistry and Gelation Behavior

N-(thiazol-2-yl)benzamide Derivatives as Supramolecular Gelators : Investigations into N-(thiazol-2-yl)benzamide derivatives have elucidated their role as new series of supramolecular gelators, emphasizing the importance of methyl functionality and S⋯O interaction in gelation behavior. This research offers insights into the design of new materials with potential applications in drug delivery and material science (P. Yadav & Amar Ballabh, 2020).

Antiviral and Antimicrobial Activities

Antiavian Influenza Virus Activity : Benzamide-based heterocycles have been synthesized and shown to possess significant antiviral activities against bird flu influenza (H5N1), suggesting the potential of such compounds in developing new antiviral drugs (A. Hebishy et al., 2020).

Antimicrobial Evaluation : Thienopyrimidine derivatives incorporating a thiadiazole moiety have demonstrated pronounced antimicrobial activity, indicating the broad-spectrum potential of benzamide and thiazole containing compounds in addressing infectious diseases (M. Bhuiyan et al., 2006).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the known activities of other compounds containing thiazole and triazole rings . Additionally, further studies could investigate the synthesis and chemical properties of this compound.

properties

IUPAC Name

2-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-6-5-8-16(12-14)19-23-21-25(24-19)17(13-27-21)10-11-22-20(26)18-9-4-3-7-15(18)2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCFBUYZFGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

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